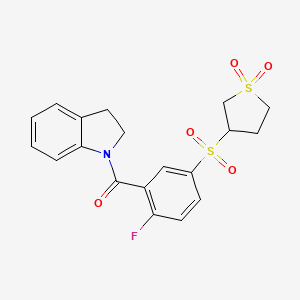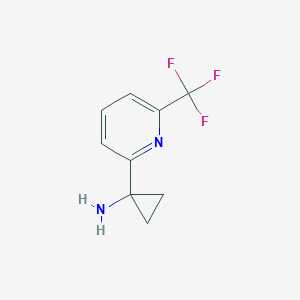
C19H18Fno5S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C19H18FNO5S2 N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide This compound has a molecular weight of 42347 g/mol and is characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and two sulfonamide groups
Méthodes De Préparation
The synthesis of N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide involves several steps. The synthetic route typically includes the following steps:
Formation of the fluorophenyl sulfonyl intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Introduction of the furan ring: The furan ring is introduced through a coupling reaction with the sulfonamide intermediate.
Final assembly: The final step involves the coupling of the furan-containing intermediate with 4-methylbenzenesulfonyl chloride under appropriate reaction conditions to yield the target compound
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide groups, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals .
Mécanisme D'action
The mechanism of action of N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in key biological processes. This inhibition can lead to the modulation of cellular signaling pathways, resulting in the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide: can be compared with other similar compounds, such as:
N-(2-(phenylsulfonyl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide: This compound lacks the fluorine atom on the phenyl ring, which may affect its biological activity and chemical reactivity.
N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide: This compound has a chlorine atom instead of a fluorine atom, which can lead to differences in its chemical properties and interactions with molecular targets .
The uniqueness of N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H18FNO5S2 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
2,3-dihydroindol-1-yl-[5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorophenyl]methanone |
InChI |
InChI=1S/C19H18FNO5S2/c20-17-6-5-14(28(25,26)15-8-10-27(23,24)12-15)11-16(17)19(22)21-9-7-13-3-1-2-4-18(13)21/h1-6,11,15H,7-10,12H2 |
Clé InChI |
UUOVODLUHLEDQR-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)N3CCC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B12627816.png)
![ethyl 4-(N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12627817.png)

![(2Z)-3-(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B12627821.png)
![Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12627824.png)
![Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane](/img/structure/B12627825.png)

![N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12627835.png)

![[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] propanoate](/img/structure/B12627844.png)



![1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12627865.png)
